Furan-2-sulfonyl Chloride
Overview
Description
Furan-2-sulfonyl chloride is a chemical compound that serves as a versatile reagent in organic synthesis. It is particularly useful for introducing sulfonyl groups into various molecular frameworks, which can lead to the construction of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of furan derivatives often involves the use of furan-2-sulfonyl chloride as a key intermediate. For instance, a copper/silver-mediated cascade reaction allows for the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates . Another method involves a DABCO-mediated cascade sulfonylation/cyclization reaction of α-nitro-ketoximes with sulfonyl chlorides to yield furoxan derivatives . Additionally, the reaction of furan with in situ generated N-tosyl imines leads to the formation of furyl sulfonamides .
Molecular Structure Analysis
The molecular structure of furan-2-sulfonyl chloride derivatives can be complex, with various substituents affecting the overall geometry and reactivity. For example, the synthesis of furan C-nucleosides with a sulfur atom in the sugar ring has been reported, where the molecular structure was determined using various spectroscopic methods . The Diels-Alder cycloaddition reaction with E-1,2-bis(phenylsulfonyl)ethylene also demonstrates the importance of molecular structure in achieving high yields and selectivity .
Chemical Reactions Analysis
Furan-2-sulfonyl chloride is involved in a variety of chemical reactions. It can be used in palladium-catalyzed tandem cyclization/sulfonylation reactions to produce 2-amino-5-sulfonylmethylfurans . Visible-light photocatalyzed synthesis utilizes arylsulfonyl chlorides for cross-coupling reactions with furan, among other heterocycles . Furthermore, furan-2-sulfonyl chloride derivatives can participate in Diels-Alder cycloaddition reactions, as well as in the synthesis of furan methylic sulfonate adducts [8, 9].
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-sulfonyl chloride derivatives are influenced by their molecular structure. These properties are crucial for their reactivity and potential applications. For instance, the N-hydroxymaleimide adduct of furan methylic sulfonate exhibits good transparency at 248 nm wavelength and solubility in organic solvents, making it a potential photoacid generator in photoresist systems . The presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity, as seen in the inhibition activities of furan sulfonylhydrazones against carbonic anhydrase I .
Scientific Research Applications
Novel Synthesis of Anti-inflammatory Agents
Furan-2-sulfonyl chloride is used in the synthesis of anti-inflammatory agents. A study detailed the synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, highlighting its application in creating novel anti-inflammatory compounds (Urban et al., 2003).
Synthesis of Furans and Cyclopentenones
Another research application is in the synthesis of furans and cyclopentenones. The use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as a reagent for this purpose demonstrates the versatility of furan-2-sulfonyl chloride in synthesizing structurally diverse compounds (Watterson et al., 2003).
Cascade Reactions for Constructing 2-sulfonylbenzo[b]furans
The compound is also pivotal in copper/silver-mediated cascade reactions for constructing 2-sulfonylbenzo[b]furans. This process involves the use of trans-2-hydroxycinnamic acids and sodium sulfinates, enabling efficient construction of these products (Li & Liu, 2014).
Preparation of 2,4-Disubstituted Furan Derivatives
Furan-2-sulfonyl chloride aids in preparing 2,4-disubstituted furan derivatives, a process involving treating 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones. This method has been used to create compounds like rabdoketone A and furoic acid (Haines et al., 2011).
Diels-Alder Cycloaddition Reactions
The compound is instrumental in the Diels-Alder cycloaddition reactions of substituted furans, providing a method to synthesize various structurally distinct compounds (Arjona et al., 1998).
Tandem Cyclization/Sulfonylation of Homoallenyl Amides
It's used in palladium-catalyzed tandem cyclization/sulfonylation of homoallenyl amides, leading to the formation of 2-amino-5-sulfonylmethylfurans (Wan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Furan-2-sulfonyl Chloride are not detailed in the available resources, there is ongoing research into the development of sustainable catalytic pathways for furan derivatives . This includes the transformation of carbohydrates and their derivatives into significant platform chemicals over various catalysts .
properties
IUPAC Name |
furan-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKOSPNJXYCZHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383535 | |
Record name | Furan-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-sulfonyl Chloride | |
CAS RN |
52665-48-2 | |
Record name | Furan-2-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | furan-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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